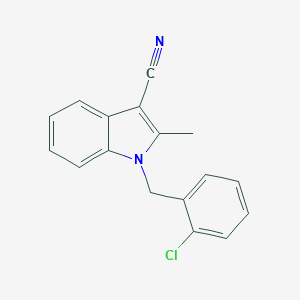
N~1~-(2-chlorophenyl)-N~2~-cyclopentylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2-chlorophenyl)-N~2~-cyclopentylethanediamide, commonly known as CCPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CCPA is a selective agonist of the A~1~ adenosine receptor, which is involved in a variety of physiological processes, including sleep regulation, cardiovascular function, and inflammation.
Mecanismo De Acción
CCPA acts as a selective agonist of the A~1~ adenosine receptor, which is a G protein-coupled receptor that is involved in a variety of physiological processes. Activation of the A~1~ adenosine receptor has been shown to have a variety of effects, including inhibition of neurotransmitter release, vasodilation, and anti-inflammatory effects.
Biochemical and physiological effects:
CCPA has been shown to have a variety of biochemical and physiological effects, including inhibition of neurotransmitter release, vasodilation, and anti-inflammatory effects. In addition, CCPA has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of CCPA is its selectivity for the A~1~ adenosine receptor, which makes it a valuable tool for studying the receptor's function. However, one limitation of CCPA is that it is not a natural ligand for the A~1~ adenosine receptor, which may limit its applicability in certain experimental settings.
Direcciones Futuras
There are a variety of future directions for research on CCPA and its potential applications. One area of research is the development of more selective and potent agonists of the A~1~ adenosine receptor, which could be used to study the receptor's function in greater detail. Another area of research is the development of new therapeutic applications for CCPA, such as in the treatment of neurodegenerative diseases or inflammatory disorders. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of CCPA, which could help to optimize its use in scientific research.
Métodos De Síntesis
CCPA can be synthesized by a variety of methods, including condensation of 2-chlorobenzoyl chloride with cyclopentylamine, followed by reduction with lithium aluminum hydride. Alternatively, CCPA can be synthesized by reacting 2-chlorobenzoyl chloride with N-cyclopentyl-N,N-dimethylamine, followed by reduction with sodium borohydride.
Aplicaciones Científicas De Investigación
CCPA has been extensively studied for its potential applications in scientific research. One of the primary uses of CCPA is as a tool to study the A~1~ adenosine receptor and its role in various physiological processes. CCPA has been shown to be a potent and selective agonist of the A~1~ adenosine receptor, making it a valuable tool for studying the receptor's function.
Propiedades
Nombre del producto |
N~1~-(2-chlorophenyl)-N~2~-cyclopentylethanediamide |
|---|---|
Fórmula molecular |
C13H15ClN2O2 |
Peso molecular |
266.72 g/mol |
Nombre IUPAC |
N//'-(2-chlorophenyl)-N-cyclopentyloxamide |
InChI |
InChI=1S/C13H15ClN2O2/c14-10-7-3-4-8-11(10)16-13(18)12(17)15-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,15,17)(H,16,18) |
Clave InChI |
JQHLBAITWIIJOE-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=CC=CC=C2Cl |
SMILES canónico |
C1CCC(C1)NC(=O)C(=O)NC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(5-(4-butoxy-3-methoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]benzoic acid](/img/structure/B297709.png)
![3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B297710.png)
![(2E,5E)-5-[4-(dimethylamino)benzylidene]-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297711.png)
![ethyl 5-(4-butoxy-3-methoxyphenyl)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297713.png)
![ethyl 5-(4-butoxy-3-methoxyphenyl)-2-(2-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297714.png)
![ethyl 2-[4-(2-amino-2-oxoethoxy)-3-bromobenzylidene]-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297715.png)
![ethyl 2-(4-hydroxy-3-iodo-5-methoxybenzylidene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297716.png)
![methyl 5-(3-methoxy-2-propoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297718.png)
![(2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B297720.png)

![1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile](/img/structure/B297723.png)
![Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B297729.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297731.png)
![N-[1-oxo-1-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]propan-2-yl]-N-phenylmethanesulfonamide](/img/structure/B297734.png)